1-(3-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride
CAS No.: 1203034-47-2
Cat. No.: VC5429462
Molecular Formula: C19H26ClNO2
Molecular Weight: 335.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203034-47-2 |
|---|---|
| Molecular Formula | C19H26ClNO2 |
| Molecular Weight | 335.87 |
| IUPAC Name | 1-(3-methylpiperidin-1-yl)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C19H25NO2.ClH/c1-15-6-5-11-20(12-15)13-17(21)14-22-19-10-4-8-16-7-2-3-9-18(16)19;/h2-4,7-10,15,17,21H,5-6,11-14H2,1H3;1H |
| Standard InChI Key | MOISPBWUCUQGIO-UHFFFAOYSA-N |
| SMILES | CC1CCCN(C1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
1-(3-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is defined by the molecular formula C₁₉H₂₆ClNO₂ and a molecular weight of 335.87 g/mol. The IUPAC name reflects its substitution pattern: a 3-methylpiperidine group attached to the first carbon of a propan-2-ol backbone, with the third carbon linked to a naphthalen-1-yloxy group. The hydrochloride salt enhances solubility and stability, a common modification in pharmaceutical candidates .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₆ClNO₂ | |
| Molecular Weight | 335.87 g/mol | |
| CAS Number | 1215818-34-0 | |
| IUPAC Name | 1-(3-methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride | |
| SMILES | CC1CCCN(C1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl | |
| InChIKey | COTOBEUXXPHGHZ-UHFFFAOYSA-N |
The naphthalene moiety contributes aromaticity and hydrophobicity, while the piperidine ring introduces basicity, enabling interactions with biological targets such as neurotransmitter receptors .
Spectroscopic and Physical Properties
Though experimental data for this specific compound are sparse, analogs like 1-chloro-3-(naphthalen-1-yloxy)propan-2-ol exhibit a boiling point of 413.1°C and a density of 1.246 g/cm³ . The hydrochloride salt likely improves aqueous solubility compared to the free base, a critical factor in drug formulation .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Piperidine Functionalization: Methylation of piperidine at the 3-position using formaldehyde and sodium cyanoborohydride under acidic conditions .
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Etherification: Coupling the piperidine derivative with epichlorohydrin, followed by nucleophilic substitution with naphthalen-1-ol .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Example Reaction Conditions:
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Reductive Amination: A mixture of 3-methylpiperidine and epichlorohydrin in acetonitrile, catalyzed by sodium cyanoborohydride at 50°C for 4 hours, achieves yields >90% .
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Purification: Chromatography on silica gel with methanol/dichloromethane eluents ensures high purity .
Analytical Validation
Quality control employs:
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HPLC: To confirm purity (>95%).
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NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks at δ 1.12–1.89 (piperidine protons), δ 3.41–3.45 (propanol backbone), and δ 7.45–8.20 (naphthalene aromatics) .
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Dexpropranolol hydrochloride | β-adrenergic | 15 nM | |
| 1-Chloro-3-(naphthalen-1-yloxy)propan-2-ol | ROS scavenging | 12 µM | |
| 3-Methylpiperidine derivatives | Serotonin 5-HT₂A | 8 µM |
Applications in Materials Science
The naphthalene group’s fluorescence properties suggest utility in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume